

Application Notes and Protocols for Fenretinide (4-HPR) Solutions in Experimental Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and experimental use of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid with potent anti-cancer properties. The following protocols and data are intended to facilitate research into its mechanisms of action and therapeutic potential.

Mechanism of Action Overview

Fenretinide exerts its anti-neoplastic effects through a variety of signaling pathways, often independent of traditional retinoic acid receptors (RAR).[1][2][3] Its primary mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS), elevation of intracellular ceramide levels, and modulation of key signaling kinases.[2][4][5] Fenretinide's activity has been demonstrated in a wide array of cancer cell lines, with cytotoxic effects observed at concentrations ranging from 1-10 μ mol/L.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the experimental use of Fenretinide.

Table 1: In Vitro Efficacy of Fenretinide in Various Cancer Cell Lines



Cell Line	Cancer Type	Effective Concentration (IC50)	Exposure Time	Reference
Neuroblastoma	Neuroblastoma	1-10 μΜ	72 hours	[2][5]
Ovarian Cancer (A2780)	Ovarian Cancer	~5-10 μM	24-72 hours	[6]
T-cell ALL (CCRF-CEM)	Leukemia	>1 μM	3 days	[7]
Ovarian Cancer (OVCAR-5)	Ovarian Cancer	>1 μM (70-90% inhibition at 10 μM)	3 days	[7]
Leukemia (KG-1, HL-60)	Leukemia	~1-8 μM	72 hours	[8]

Table 2: Fenretinide Dosage in Clinical Trials

Cancer Type	Formulation	Dosage	Plasma Concentration Achieved	Reference
Neuroblastoma (Pediatric)	Oral Capsules	350 to 3,300 mg/m²/day	9.9 μmol/L (at 2475 mg/m²)	[5]
Neuroblastoma (Pediatric)	Oral Capsules	100 to 4000 mg/m²/day	Up to ~12.9 μM	[2]
Solid Tumors (Adult)	Oral Capsules	900 mg/m² twice daily	<10 μmol/L	[5]
Malignant Gliomas	Oral Capsules	900 mg/m² twice daily	Not specified	[9]
Oral Pre- Malignant Lesions	Oral Capsules	900 mg/m² twice daily (7 days on, 21 days off)	Not specified	[10]



Experimental ProtocolsPreparation of Fenretinide Stock and Working Solutions

Materials:

- · Fenretinide (4-HPR) powder
- Dimethyl sulfoxide (DMSO), sterile
- Ethanol, sterile
- Phosphate-buffered saline (PBS), sterile
- Complete cell culture medium

Protocol for Stock Solution (10 mM in DMSO):

- Fenretinide is soluble in DMSO at approximately 10 mg/ml.[1][11] To prepare a 10 mM stock solution, dissolve 3.92 mg of Fenretinide (MW: 391.55 g/mol) in 1 mL of sterile DMSO.
- Vortex or gently warm the solution to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

Protocol for Working Solutions:

- Thaw an aliquot of the 10 mM Fenretinide stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using complete cell culture medium. Note: To avoid precipitation, it is recommended to first dilute the stock in a small volume of medium, mix well, and then add it to the final volume of medium.
- The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)



This protocol is for determining the cytotoxic effects of Fenretinide on cancer cell lines.

Materials:

- 96-well cell culture plates
- Cancer cell line of interest
- Complete cell culture medium
- Fenretinide working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,Ndimethylformamide)

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Treat the cells with various concentrations of Fenretinide (e.g., 0.1, 1, 5, 10, 20 μ M) and a vehicle control (DMSO).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][12][13]
- Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

- · 6-well cell culture plates
- · Cancer cell line of interest
- · Complete cell culture medium
- Fenretinide working solutions
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with desired concentrations of Fenretinide and a vehicle control for the chosen time period.
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- · Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
 [15][16][17]
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.[16][17]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.[15]



- · Live cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Detection of Reactive Oxygen Species (ROS)

This protocol measures the intracellular generation of ROS using the fluorescent probe CM-H2DCFDA.

Materials:

- 96-well black, clear-bottom cell culture plates
- Cancer cell line of interest
- Complete cell culture medium
- · Fenretinide working solutions
- CM-H2DCFDA probe (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate)
- Fluorescence plate reader

Protocol:

- Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Treat the cells with various concentrations of Fenretinide and a vehicle control for the desired time (e.g., 4-6 hours).
- Remove the treatment medium and wash the cells with warm PBS.
- Load the cells with 5 μM CM-H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with warm PBS to remove excess probe.



- Add 100 μL of PBS to each well.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blotting for Key Signaling Proteins

This protocol outlines the detection of proteins involved in Fenretinide-induced signaling pathways, such as JNK and p53.

Materials:

- 6-well cell culture plates
- · Cancer cell line of interest
- Complete cell culture medium
- Fenretinide working solutions
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-p53, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system



Protocol:

- Seed cells in 6-well plates and treat with Fenretinide as desired.
- Wash the cells with cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (20-40 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Use a loading control like GAPDH to normalize protein levels.

Measurement of Ceramide Levels

This protocol provides a general workflow for the analysis of intracellular ceramide levels.

Materials:

- Cell culture dishes
- Cancer cell line of interest
- Complete cell culture medium

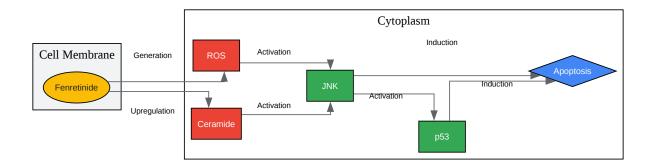


- Fenretinide working solutions
- Lipid extraction solvents (e.g., chloroform, methanol)
- Internal standards for mass spectrometry
- Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

- Treat cells with Fenretinide for the desired time.
- Harvest the cells and wash them with PBS.
- Perform a lipid extraction using a method such as the Bligh and Dyer method.
- · Dry the lipid extract under nitrogen gas.
- Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
- Analyze the samples by LC-MS to quantify the levels of different ceramide species.[18][19]
- Normalize the ceramide levels to the total protein or lipid phosphate content of the sample.

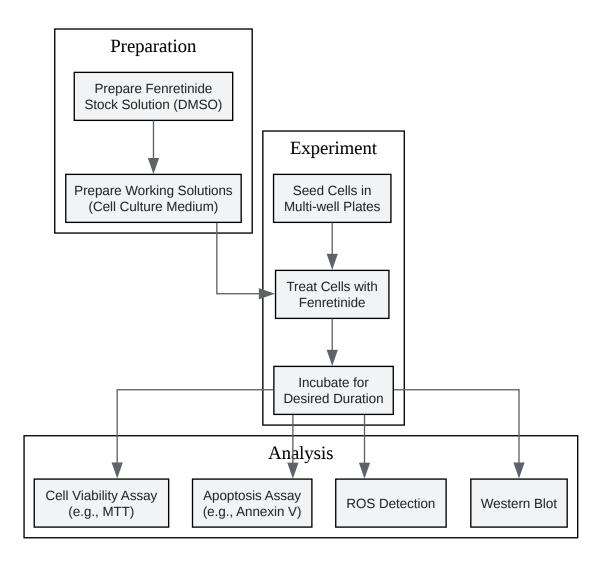
Visualizations



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Caption: Key signaling pathways activated by Fenretinide leading to apoptosis.



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Caption: General workflow for in vitro experiments using Fenretinide.

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Methodological & Application





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